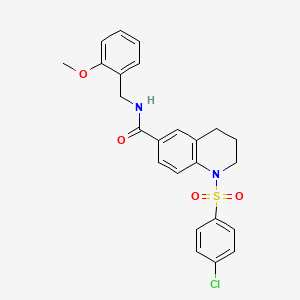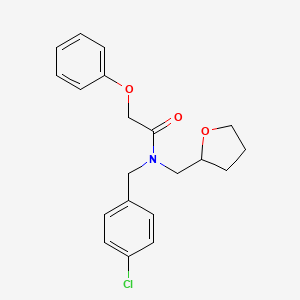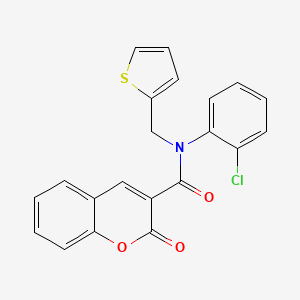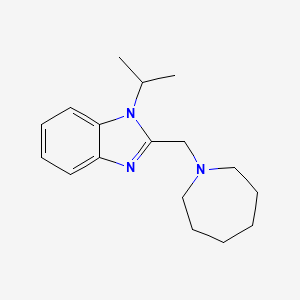
1-((4-Chlorophenyl)sulfonyl)-N-(2-methoxybenzyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroquinoline core, which is a common structural motif in many biologically active molecules. The presence of the chlorobenzenesulfonyl and methoxyphenyl groups adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, which can be synthesized through a Povarov reaction involving an aniline, an aldehyde, and an alkene. The resulting tetrahydroquinoline is then subjected to sulfonylation using 4-chlorobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group. Finally, the methoxyphenylmethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Povarov reaction and sulfonylation steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorobenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its structural similarity to known bioactive compounds.
Medicine: As a lead compound for the development of new drugs targeting specific biological pathways.
Industry: As an intermediate in the synthesis of agrochemicals or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The sulfonyl group may form strong interactions with amino acid residues in the active site of enzymes, while the tetrahydroquinoline core may mimic the structure of natural substrates or inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chlorobenzenesulfonyl)-4-[(4-methoxyphenyl)methyl]piperidin-4-ylmethanol: Similar sulfonyl and methoxyphenyl groups but different core structure.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but lacks the tetrahydroquinoline core.
Uniqueness
1-(4-Chlorobenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide is unique due to its combination of a tetrahydroquinoline core with sulfonyl and methoxyphenyl groups. This unique structure may confer specific biological activities and reactivity that are not present in similar compounds.
Propriétés
Formule moléculaire |
C24H23ClN2O4S |
|---|---|
Poids moléculaire |
471.0 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]-3,4-dihydro-2H-quinoline-6-carboxamide |
InChI |
InChI=1S/C24H23ClN2O4S/c1-31-23-7-3-2-5-19(23)16-26-24(28)18-8-13-22-17(15-18)6-4-14-27(22)32(29,30)21-11-9-20(25)10-12-21/h2-3,5,7-13,15H,4,6,14,16H2,1H3,(H,26,28) |
Clé InChI |
UZIAMVUGKBLFJR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-isopropoxypropyl)acetamide](/img/structure/B11361223.png)
![2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-(4-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11361229.png)
![2-(4-chlorophenyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11361243.png)
![4-butoxy-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11361251.png)

![2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11361259.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11361267.png)
![N-(2-ethoxyphenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11361274.png)
![N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide](/img/structure/B11361275.png)
![5-(4-methoxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11361278.png)
![N-(pyridin-3-yl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11361280.png)
![2-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11361287.png)

